Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 62875-52-9
VCID: VC16048883
InChI: InChI=1S/C26H21NO2/c1-2-29-26(28)24(17-27)25(22-15-7-11-18-9-3-5-13-20(18)22)23-16-8-12-19-10-4-6-14-21(19)23/h3-16,24-25H,2H2,1H3
SMILES:
Molecular Formula: C26H21NO2
Molecular Weight: 379.4 g/mol

Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate

CAS No.: 62875-52-9

Cat. No.: VC16048883

Molecular Formula: C26H21NO2

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate - 62875-52-9

Specification

CAS No. 62875-52-9
Molecular Formula C26H21NO2
Molecular Weight 379.4 g/mol
IUPAC Name ethyl 2-cyano-3,3-dinaphthalen-1-ylpropanoate
Standard InChI InChI=1S/C26H21NO2/c1-2-29-26(28)24(17-27)25(22-15-7-11-18-9-3-5-13-20(18)22)23-16-8-12-19-10-4-6-14-21(19)23/h3-16,24-25H,2H2,1H3
Standard InChI Key RRDOGGURDLJRMR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C#N)C(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43

Introduction

Chemical Identity and Structural Features

Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate belongs to the cyanoacrylate ester family, distinguished by its naphthalene substituents. The IUPAC name, ethyl 2-cyano-3,3-dinaphthalen-1-ylpropanoate, reflects its esterified carboxylic acid group, cyano functionality, and dual naphthalene moieties at the β-position. Key physicochemical properties are summarized below:

PropertyValue
CAS Number62875-52-9
Molecular FormulaC26H21NO2\text{C}_{26}\text{H}_{21}\text{NO}_{2}
Molecular Weight379.4 g/mol
DensityNot reported
Melting/Boiling PointsNot reported
StabilityStable under standard conditions; sensitive to strong acids/bases

The compound’s structure was confirmed via spectroscopic methods, including 1H^1\text{H} NMR and IR spectroscopy. Computational studies suggest that the naphthalene rings induce steric hindrance, influencing its reactivity and intermolecular interactions .

Synthesis and Manufacturing

Conventional Synthesis Routes

The synthesis typically involves a multi-step condensation reaction. A common approach utilizes naphthalene-1-carbaldehyde and ethyl cyanoacetate under basic conditions, followed by purification via recrystallization. The general reaction scheme is:

Naphthalene-1-carbaldehyde+Ethyl cyanoacetateBaseEthyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate+H2O\text{Naphthalene-1-carbaldehyde} + \text{Ethyl cyanoacetate} \xrightarrow{\text{Base}} \text{Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate} + \text{H}_2\text{O}

Structural and Spectroscopic Analysis

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 2220 cm1^{-1} (C≡N stretch) and 1720 cm1^{-1} (ester C=O) confirm functional groups.

  • 1H^1\text{H} NMR: Aromatic protons from naphthalene rings appear as multiplet signals at δ 7.2–8.3 ppm, while the ethyl group’s methylene and methyl protons resonate at δ 4.2 (q) and 1.3 (t), respectively.

Crystallographic Data

Although X-ray data for this specific compound is unavailable, related structures like ethyl 2-cyano-3-(1-naphthalenyl)acrylate (PubChem CID 736716) exhibit planar geometries with intramolecular π-π stacking between naphthalene rings . Such interactions likely stabilize the target compound’s solid-state structure.

Chemical Reactivity and Stability

Functional Group Reactivity

  • Cyano Group: Participates in nucleophilic additions, e.g., with hydrazine to form pyrazole derivatives .

  • Ester Group: Undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids.

Stability Profile

The compound is stable at room temperature but degrades in the presence of strong acids (e.g., H2SO4\text{H}_2\text{SO}_4) or bases (e.g., NaOH), necessitating storage in inert environments.

Applications in Research and Industry

Pharmaceutical Intermediates

Cyanoacrylates are precursors to γ-lactams and non-proteinogenic amino acids. For instance, hydrogenation of methyl 3-cyano-2-phenylacrylate yields chiral intermediates for antiepileptic drugs . Similar transformations could position this compound as a versatile building block in drug discovery .

Recent Advances and Future Directions

Sensing Technologies

Building on ECNA’s success , future studies could explore this compound’s utility in detecting volatile organic compounds (VOCs) or heavy metals. Functionalization of the naphthalene rings may tune selectivity.

Green Synthesis Initiatives

Efforts to replace toxic solvents (e.g., DMF) with ionic liquids or water-based systems could enhance the sustainability of its production .

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